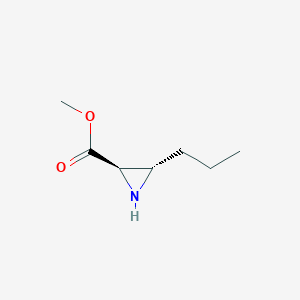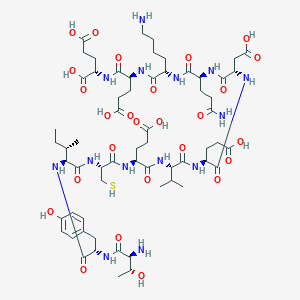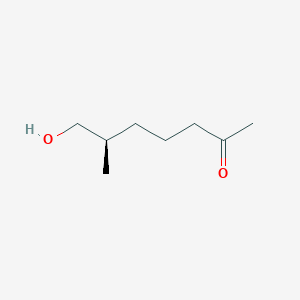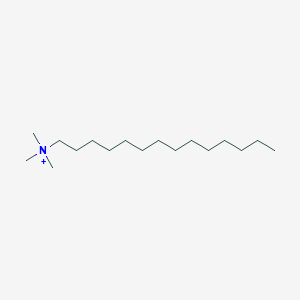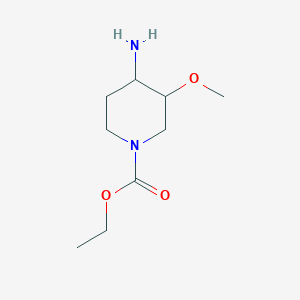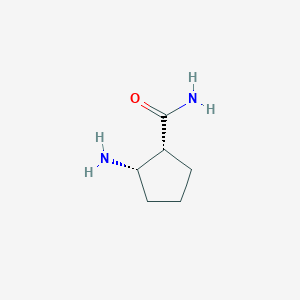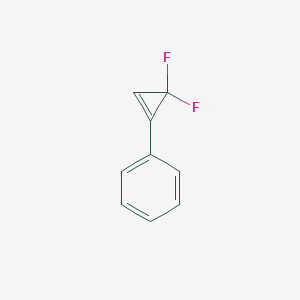
(3,3-Difluorocycloprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorocycloprop-1-en-1-yl)benzene, also known as DFCB, is a chemical compound that belongs to the class of cyclopropenes. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3,3-Difluorocycloprop-1-en-1-yl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes this compound a useful tool in organic synthesis and biological imaging.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been studied for its potential use as a fluorescent probe for imaging of cancer cells. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its ease of synthesis and purification. It is also stable under various conditions, making it a useful tool in organic synthesis and biological imaging. However, one of the limitations of this compound is its low solubility in water, which can limit its use in biological applications.
Orientations Futures
There are several future directions for the study of (3,3-Difluorocycloprop-1-en-1-yl)benzene. One potential area of research is the development of new synthetic methodologies using this compound as a building block. Another area of research is the development of new fluorescent probes for biological imaging. Additionally, this compound could be studied for its potential use in drug discovery and development.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its ease of synthesis and stability make it a useful tool in organic synthesis and biological imaging. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
(3,3-Difluorocycloprop-1-en-1-yl)benzene can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-difluorocyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(3,3-Difluorocycloprop-1-en-1-yl)benzene has shown potential applications in various scientific fields such as organic chemistry, material science, and medicinal chemistry. It can be used as a building block in the synthesis of complex organic molecules and polymers. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
138101-00-5 |
|---|---|
Formule moléculaire |
C9H6F2 |
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
(3,3-difluorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
FKPIRBZASXPNCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC2(F)F |
Synonymes |
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



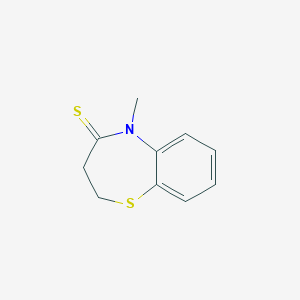
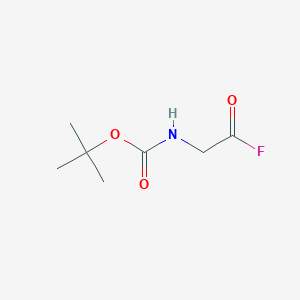
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
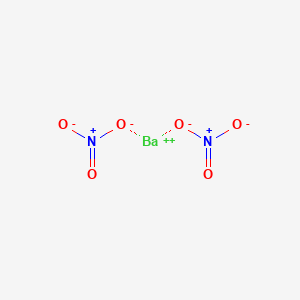
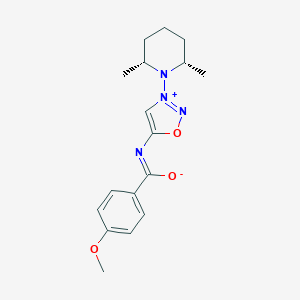
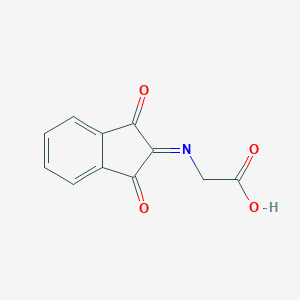
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
